molecular formula C18H14F2O2 B3287314 Methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate CAS No. 843614-86-8

Methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate

Cat. No.: B3287314
CAS No.: 843614-86-8
M. Wt: 300.3 g/mol
InChI Key: YCODLXUQMOXABF-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate is an organic compound with the molecular formula C18H14F2O2 It is a fluorinated ester derivative of phenanthrene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate typically involves the esterification of 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoic acid.

    Reduction: 2-fluoro-2-(6-fluorophenanthren-1-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The aromatic phenanthrene core can engage in π-π stacking interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-2-(phenanthren-1-yl)propanoate: Lacks the additional fluorine atom on the phenanthrene ring.

    Methyl 2-chloro-2-(6-chlorophenanthren-1-yl)propanoate: Contains chlorine atoms instead of fluorine.

    Methyl 2-bromo-2-(6-bromophenanthren-1-yl)propanoate: Contains bromine atoms instead of fluorine.

Uniqueness

Methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

methyl 2-fluoro-2-(6-fluorophenanthren-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2O2/c1-18(20,17(21)22-2)16-5-3-4-13-14(16)9-7-11-6-8-12(19)10-15(11)13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCODLXUQMOXABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CC3=C2C=C(C=C3)F)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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